4-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydro-2H-pyran-4-carboxylic acid
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Overview
Description
4-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydro-2H-pyran-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a tetrahydropyran ring, both of which are functionalized with tert-butoxycarbonyl and carboxylic acid groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Tert-Butoxycarbonyl Group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Tetrahydropyran Ring: This can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling of the Two Moieties:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylic acid
Uniqueness
4-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of a tetrahydroquinoline moiety and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H27NO5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]oxane-4-carboxylic acid |
InChI |
InChI=1S/C20H27NO5/c1-19(2,3)26-18(24)21-10-4-5-14-13-15(6-7-16(14)21)20(17(22)23)8-11-25-12-9-20/h6-7,13H,4-5,8-12H2,1-3H3,(H,22,23) |
InChI Key |
ACGZOBMZSZSNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCOCC3)C(=O)O |
Origin of Product |
United States |
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